6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with a triazine core This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and multiple nitrogen atoms
Preparation Methods
The synthesis of 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the bromophenyl group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final modifications:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling reactions: Reactions like the Suzuki-Miyaura coupling can be used to introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the target .
Comparison with Similar Compounds
Similar compounds to 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine include:
N,N’-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine: This compound shares a similar triazine core but differs in the functional groups attached.
4-Bromo-N,N-dimethylaniline: This compound has a simpler structure but shares the bromophenyl and dimethylamino groups.
Properties
IUPAC Name |
6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN7/c1-27(2)19-24-17(21-12-14-6-4-3-5-7-14)23-18(25-19)26-22-13-15-8-10-16(20)11-9-15/h3-11,13H,12H2,1-2H3,(H2,21,23,24,25,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMLJLWWCHCNO-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Br)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Br)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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